molecular formula C21H21N5O2 B2938153 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 578757-65-0

7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2938153
CAS No.: 578757-65-0
M. Wt: 375.432
InChI Key: JTKSXPSGYYQWQT-UHFFFAOYSA-N
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Description

7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the purine core: Starting from simple precursors like urea and malonic acid derivatives.

    Substitution reactions: Introducing the benzyl, methyl, and phenylethyl groups through nucleophilic substitution or alkylation reactions.

    Amidation: Forming the amino group by reacting with appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Continuous flow reactors: For efficient large-scale synthesis.

    Purification: Employing techniques like crystallization, distillation, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Reacting with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: As a precursor or intermediate in the synthesis of other complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme inhibition: Studying its effects on various enzymes, particularly those involved in nucleotide metabolism.

    Cell signaling: Investigating its role in modulating cellular pathways.

Medicine

    Drug development: Exploring its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Materials science:

    Agriculture: Investigating its use as a pesticide or growth regulator.

Mechanism of Action

The mechanism of action of 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific pathways and targets would depend on the context of its application, such as in drug development or enzyme inhibition studies.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

Uniqueness

7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives. Its benzyl and phenylethyl groups could enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

IUPAC Name

7-benzyl-3-methyl-8-(1-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-14(16-11-7-4-8-12-16)22-20-23-18-17(19(27)24-21(28)25(18)2)26(20)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,22,23)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKSXPSGYYQWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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